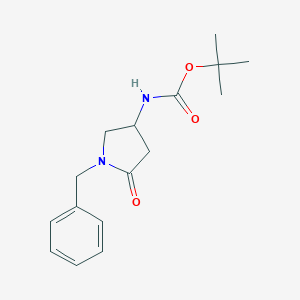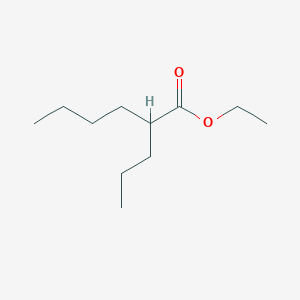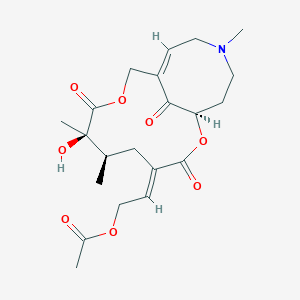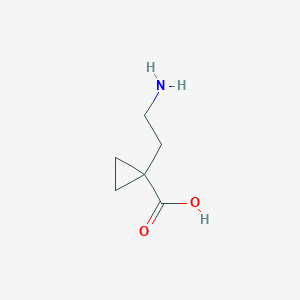
1-(2-Aminoethyl)cyclopropanecarboxylic acid
Descripción general
Descripción
1-(2-Aminoethyl)cyclopropanecarboxylic acid is a small molecule with the molecular formula C6H11NO2 . It is also known by its InChI code: 1S/C6H11NO2/c7-4-3-6(1-2-6)5(8)9/h1-4,7H2,(H,8,9) .
Molecular Structure Analysis
The molecular weight of 1-(2-Aminoethyl)cyclopropanecarboxylic acid is 129.16 g/mol . Its structure consists of a cyclopropane ring with a carboxylic acid (-COOH) and an aminoethyl (-NH2CH2-) group attached .Physical And Chemical Properties Analysis
1-(2-Aminoethyl)cyclopropanecarboxylic acid is a solid at room temperature . It should be stored in a refrigerator to maintain its stability . The compound has a molecular weight of 129.16 g/mol .Aplicaciones Científicas De Investigación
Role as an Ethylene-Independent Growth Regulator in Plant Physiology
- Summary of Application : 1-Aminocyclopropane 1-carboxylic acid (ACC) is known as the direct precursor of the plant hormone ethylene. It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs). However, recent evidence suggests that ACC also plays a signaling role independent of ethylene biosynthesis .
- Methods of Application : Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
- Results or Outcomes : ACC has been found to regulate plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence has been observed .
Preparation of 1-Aminocyclopropanecarboxylic Acids
- Summary of Application : The derivatives of 1-aminocyclopropanecarboxylic acid (ACC) have attracted attention from synthetic chemists due to their high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .
- Methods of Application : The review considers contemporary approaches to the methods of preparation of amino acids of the ACC series, namely, the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
- Results or Outcomes : The development of new methods for the synthesis of cyclopropane-containing amino acids has enabled the preparation of amino acids with a wide variety of structures .
Use in Medicinal Chemistry
- Summary of Application : 1-Aminocyclopropanecarboxylic acid (ACC) and its derivatives have been used in the design of a new class of antiviral agents containing dehydrocoronamic acid residue as a functional fragment .
- Methods of Application : The development of these antiviral agents involves the synthesis of ACC derivatives and their incorporation into larger molecular structures .
- Results or Outcomes : These antiviral agents have shown extremely high activity against NS3/4A protease of the hepatitis C virus .
Use in Synthesis of Ligands
- Summary of Application : ACC derivatives have been used in the synthesis of ligands for metabotropic glutamate receptors .
- Methods of Application : The synthesis involves the oxidation of a hydroxy group to an aldehyde function, followed by a Strecker reaction to obtain the corresponding aminonitrile. This aminonitrile is then subjected to heterocyclization into a thiadiazolylcyclopropane .
- Results or Outcomes : The resulting amino acid is a promising ligand of metabotropic glutamate receptors .
Use in the Synthesis of Antiviral Agents
- Summary of Application : A recent development in medicinal chemistry related to the use of 1-Aminocyclopropanecarboxylic acids (ACC) is the design of a new class of antiviral agents containing dehydrocoronamic acid residue as a functional fragment .
- Methods of Application : The development of these antiviral agents involves the synthesis of ACC derivatives and their incorporation into larger molecular structures .
- Results or Outcomes : These antiviral agents exhibit extremely high activity against NS3/4A protease of the hepatitis C virus .
Use in the Synthesis of Ligands for Metabotropic Glutamate Receptors
- Summary of Application : ACC derivatives have been used in the synthesis of ligands for metabotropic glutamate receptors .
- Methods of Application : The synthesis involves the oxidation of a hydroxy group to an aldehyde function, followed by a Strecker reaction to obtain the corresponding aminonitrile. This aminonitrile is then subjected to heterocyclization into a thiadiazolylcyclopropane .
- Results or Outcomes : The resulting amino acid is a promising ligand of metabotropic glutamate receptors .
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-aminoethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-4-3-6(1-2-6)5(8)9/h1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKGCGPIFIWAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363591 | |
| Record name | 1-(2-AMINOETHYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)cyclopropanecarboxylic acid | |
CAS RN |
126822-37-5 | |
| Record name | 1-(2-AMINOETHYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)
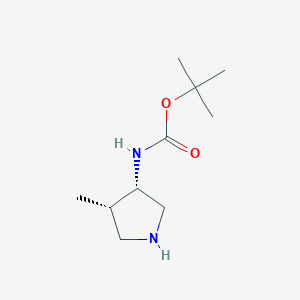
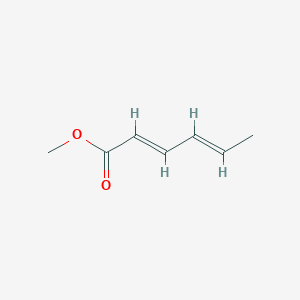
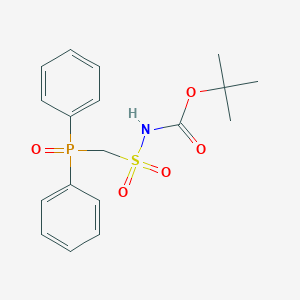
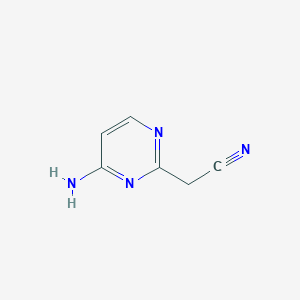
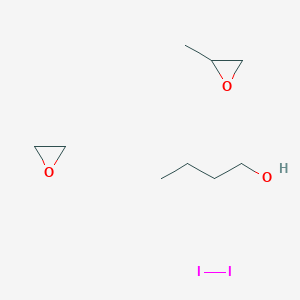


![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)
